molecular formula C10H7FN2O2 B2455451 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892293-51-5

1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2455451
CAS No.: 892293-51-5
M. Wt: 206.176
InChI Key: YBHOZEGYWSJTPI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that features a pyrazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-fluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrazine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazine ring structure allows for versatile interactions with various biomolecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anticancer activity.

    Flunarizine: A calcium antagonist with a fluorophenyl group used in migraine prophylaxis.

Uniqueness: 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its specific pyrazine ring structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHOZEGYWSJTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC(=O)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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